molecular formula C7H6ClFS B6159291 (2-chloro-5-fluorophenyl)methanethiol CAS No. 1602405-69-5

(2-chloro-5-fluorophenyl)methanethiol

Cat. No.: B6159291
CAS No.: 1602405-69-5
M. Wt: 176.6
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Description

(2-Chloro-5-fluorophenyl)methanethiol (CAS 1602405-69-5) is a high-value biochemical intermediate with the molecular formula C7H6ClFS and a molecular weight of 176.64 g/mol . This compound features a benzylic thiol functional group adjacent to a chloro-fluorophenyl ring, making it a versatile building block in medicinal chemistry and pharmaceutical research. The strategic incorporation of both chlorine and fluorine atoms is a established practice in drug development. The presence of fluorine can enhance a molecule's lipid solubility, which often leads to improved absorption and better transport properties in biological systems . Furthermore, chlorine is a key feature in more than 250 FDA-approved drugs, playing a critical role in diverse therapeutic areas due to its ability to fine-tune biological activity and potency through steric and electronic effects . As a result, this compound serves as a critical precursor in the synthesis of more complex molecules, particularly in the construction of heterocyclic scaffolds like 1,3,4-oxadiazoles, which are known to exhibit a broad spectrum of antimicrobial properties . Its primary application is in the research and development of new active compounds, where it is used to explore structure-activity relationships. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Properties

CAS No.

1602405-69-5

Molecular Formula

C7H6ClFS

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Preparation Methods

Halide Displacement with Thiourea

A widely adopted route involves reacting (2-chloro-5-fluorobenzyl)chloride with thiourea in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism, forming an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.

Example Protocol :

  • Precursor : (2-Chloro-5-fluorobenzyl)chloride (1.0 equiv)

  • Nucleophile : Thiourea (1.2 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Hydrolysis : 10% NaOH, 60°C, 2 hours

  • Yield : ~65–70% (estimated based on analogous reactions)

Alkali Metal Thiolate Reactions

Direct substitution using sodium hydrosulfide (NaSH) or potassium thiolate (KSH) offers a single-step pathway. However, competing elimination reactions and sensitivity to moisture necessitate stringent anhydrous conditions. For instance, (2-chloro-5-fluorobenzyl)bromide reacts with NaSH in tetrahydrofuran (THF) at 0–5°C to minimize side products.

Key Considerations :

  • Temperature : Sub-zero conditions improve selectivity.

  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates.

Friedel-Crafts Thiolation Strategies

Friedel-Crafts chemistry enables direct thiolation of aromatic rings, though its application to This compound requires careful optimization due to the deactivating nature of halogens.

Thioacylation Followed by Reduction

A two-step approach involves:

  • Thioacylation : Introducing a thioketone group via AlCl3-catalyzed reaction with thioacetic acid.

  • Reduction : Converting the thioketone to a thiol using LiAlH4 or Raney nickel.

Case Study :

  • Substrate : 2-Chloro-5-fluorotoluene

  • Thioacylation Reagent : Thioacetic acid, AlCl3 (1.2 equiv), 50°C, 6 hours

  • Reduction : LiAlH4 in dry ether, 0°C, 1 hour

  • Yield : ~55% (extrapolated from similar systems)

Direct Thiolation via Electrophilic Aromatic Substitution

Electrophilic thiolation agents like bis(pyridine)iodonium(I) thiolate facilitate direct -SH group incorporation. However, the electron-withdrawing effects of chlorine and fluorine necessitate activating groups (e.g., methyl) to enhance reactivity.

Reaction Parameters :

  • Catalyst : BF3·Et2O (10 mol%)

  • Solvent : Dichloromethane, room temperature, 24 hours

  • Limitation : Low regioselectivity due to competing halogen-directed pathways.

Reduction of Sulfur-Containing Precursors

Reductive methods provide an alternative route, particularly for avoiding harsh substitution conditions.

Disulfide Reduction

Oxidation of a mercaptan precursor to a disulfide, followed by reductive cleavage, can improve purity. For example:

  • Oxidation : (2-Chloro-5-fluorobenzyl)disulfide formation using H2O2 in acetic acid.

  • Reduction : Cleavage with LiAlH4 or NaBH4 to yield the thiol.

Optimization Insight :

  • Reductant Choice : NaBH4 in ethanol minimizes over-reduction side reactions.

Sulfonyl Chloride Reduction

Reduction of (2-chloro-5-fluorophenyl)methanesulfonyl chloride with lithium aluminium hydride (LiAlH4) offers high yields but requires handling hazardous intermediates.

Typical Protocol :

  • Sulfonyl Chloride Synthesis : SO2Cl2, radical initiator (AIBN), 80°C, 8 hours

  • Reduction : LiAlH4 in THF, 0°C to room temperature, 3 hours

  • Yield : ~75% (based on analogous reductions)

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the principal methods:

MethodPrecursorCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
Nucleophilic Substitution(2-Chloro-5-fluorobenzyl)chlorideThiourea/DMF8065–7090–95
Friedel-Crafts Thiolation2-Chloro-5-fluorotolueneAlCl3, LiAlH450 → 05585–90
Disulfide Reduction(2-Chloro-5-fluorobenzyl)disulfideNaBH4/EtOH257095
Sulfonyl Chloride Reduction(2-Chloro-5-fluorophenyl)methanesulfonyl chlorideLiAlH4/THF0 → 257598

Key Observations :

  • Nucleophilic Substitution balances simplicity and yield but requires halogenated precursors.

  • Sulfonyl Chloride Reduction achieves the highest purity, albeit with hazardous intermediates.

  • Friedel-Crafts Routes suffer from moderate yields due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions: (2-chloro-5-fluorophenyl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The halide group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium hypochlorite in an aqueous medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium azide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Aryl amines or aryl alcohols.

Scientific Research Applications

(2-chloro-5-fluorophenyl)methanethiol has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. Some of its applications include:

    Biology: Investigated for its potential as a biochemical probe to study thiol-dependent enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloro-5-fluorophenyl)methanethiol involves its interaction with thiol-dependent enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Methanethiols

  • The altered electronic environment may also affect acidity (pKa) and oxidation stability compared to the 5-fluoro isomer.
  • (3,5-Dichlorophenyl)methanethiol :
    Replacing fluorine with chlorine at position 5 enhances the electron-withdrawing effect, likely lowering the thiol’s pKa and increasing oxidation susceptibility. Such derivatives are often intermediates in pesticide synthesis .

Halogenated Aromatic Alcohols

  • (2-Chloro-5-Ethoxy-4-Fluorophenyl)methanol (CAS 2387202-59-5): Replacing the thiol (-SH) with a hydroxyl (-OH) group reduces nucleophilicity and acidity (pKa ~10 for -OH vs. ~6-8 for -SH).

Chloro-Fluoro Phenyl Derivatives in Agrochemicals

  • Acifluorfen (CAS 50594-66-6): A phenoxy herbicide with nitro and trifluoromethyl groups. Unlike the thiol group in the target compound, the nitro group in acifluorfen enhances electrophilic reactivity, making it effective in disrupting plant enzyme systems .
  • Halosafen (CAS 117718-60-2):
    Features a benzamide structure with sulfonyl and nitro groups. The absence of a thiol group limits its ability to act as a nucleophile, but the chloro-fluoro-phenyl moiety contributes to lipid solubility and bioactivity .

Physicochemical and Functional Comparisons

Property (2-Chloro-5-Fluorophenyl)methanethiol (2-Chloro-4-Fluorophenyl)methanethiol (2-Chloro-5-Ethoxy-4-Fluorophenyl)methanol
Molecular Weight 204.63 g/mol 204.63 g/mol 204.63 g/mol
Functional Group -SH -SH -OH
Key Substituents Cl (2), F (5) Cl (2), F (4) Cl (2), F (4), OCH₂CH₃ (5)
Predicted pKa (thiol/alcohol) ~6.5 ~6.7 ~10
Reactivity High nucleophilicity, oxidizes to disulfide Moderate nucleophilicity Low nucleophilicity, forms hydrogen bonds
Applications Potential agrochemical intermediate Pesticide synthesis Pharmaceutical precursor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-chloro-5-fluorophenyl)methanethiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing a thiol group to a pre-halogenated aromatic ring. For example, halogenated precursors (e.g., 2-chloro-5-fluorobenzyl chloride) can react with thiourea or sodium hydrosulfide under reflux in polar aprotic solvents like DMF or DMSO. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) prevent oxidation of the thiol group. Catalysts such as K₂WO₄/alumina enhance selectivity by modulating acid-base properties, reducing side reactions like dimerization . Yield optimization requires careful stoichiometric ratios (e.g., 1:1.2 precursor-to-thiolating agent) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can structural characterization of this compound be performed to confirm purity and conformation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the thiol proton (δ 1.5–2.5 ppm, broad). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]⁺ at m/z 206.5).
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict conformational stability, highlighting rotational barriers of the thiol group .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors.
  • PPE : Nitrile gloves, lab coats, and goggles prevent skin/eye contact.
  • Storage : Under inert gas (N₂) at 2–8°C to prevent oxidation.
  • Waste Disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal, as thiols are malodorous and reactive .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and chlorine (σₚ = +0.23) deactivate the aromatic ring, reducing electron density at the thiol group. This decreases nucleophilicity but stabilizes intermediates in SNAr reactions.
  • Kinetic Studies : Competitive reactions with methyl iodide (alkylation) or iodoacetamide (thiol trapping) under varying pH (6–9) quantify reactivity. LC-MS monitors reaction progress .

Q. What experimental strategies address contradictions in reported bioactivity data for halogenated arylthiols?

  • Methodological Answer :

  • Reproducibility Controls : Use standardized assays (e.g., enzyme inhibition with acetylcholinesterase) and replicate experiments (n ≥ 3) to account for batch-to-batch variability.
  • Data Normalization : Normalize IC₅₀ values to positive controls (e.g., galantamine for cholinesterase) and report confidence intervals.
  • Structural Analog Comparison : Compare with analogs like (4-bromo-3-fluorophenyl)methanethiol to isolate substituent effects .

Q. How does this compound interact with atmospheric sulfur cycles, and what are its environmental persistence metrics?

  • Methodological Answer :

  • Oxidation Studies : Expose the compound to UV light (λ = 254 nm) in a smog chamber and quantify degradation products (e.g., SO₂, HCl) via GC-MS.
  • Aerosol Formation Potential : Use flow tube reactors to measure nucleation rates with ammonia or dimethylamine, comparing to dimethyl sulfide (DMS) benchmarks .
  • Half-Life Estimation : Apply QSAR models (EPI Suite) to predict hydrolysis (t₁/₂ > 100 days at pH 7) and photolysis rates .

Q. What mechanistic insights explain the compound’s ability to inhibit metalloenzymes?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina models thiol-metal coordination (e.g., Zn²⁺ in carbonic anhydrase).
  • Kinetic Assays : Measure enzyme activity pre/post incubation with the compound. For example, lactate dehydrogenase activity decreases by >70% at 10 µM due to active-site cysteine binding .
  • XAS Spectroscopy : X-ray absorption spectroscopy confirms sulfur-metal bond formation in enzyme adducts .

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